molecular formula C14H12FNO2 B2560813 2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol CAS No. 1232825-06-7

2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol

Cat. No. B2560813
CAS RN: 1232825-06-7
M. Wt: 245.253
InChI Key: QVZKLZYRIFUXDJ-CXUHLZMHSA-N
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Description

“2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol” consists of 14 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms is not specified in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of “2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol” is 245.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

The synthesis of crystalline fluoro-functionalized imines, including compounds with structures similar to the subject compound, has been extensively studied. For instance, researchers have synthesized halo-functionalized crystalline Schiff base compounds through the condensation reaction of substituted benzaldehydes and anilines. These compounds have been characterized using single-crystal X-ray diffraction (SC-XRD) studies, highlighting the role of fluorine atoms in stabilizing crystal packing. This research provides a foundation for understanding the structural properties and stability of similar compounds (Ashfaq et al., 2022).

Optical and Electronic Properties

The optical and electronic properties of related compounds have been explored through spectroscopy studies and density functional theory (DFT) calculations. These studies investigate the molecular geometry, vibration frequencies, and electronic properties, offering insights into their potential applications in various fields (Alaşalvar et al., 2015).

Metal Ion Detection and Fluorescence Studies

A significant application of similar Schiff base compounds is in the detection of metal ions. Research has demonstrated the ability of these compounds to chelate with metal ions, such as Zn^2+, highlighting their potential as fluoroionophores for cellular metal staining and fluorescence methods. This specificity towards certain metal ions could be beneficial in environmental monitoring and biochemical assays (Hong et al., 2012).

Antioxidant Activities

The antioxidant capabilities of Schiff base compounds, including structures similar to the compound , have been evaluated. Studies have revealed that these compounds possess significant radical scavenging activities, which could be leveraged in developing therapeutic agents or additives in food and pharmaceutical industries (Oloyede-Akinsulere et al., 2018).

Corrosion Inhibition

Another noteworthy application is in the field of corrosion inhibition. Schiff bases have been studied for their effectiveness in preventing steel corrosion in acidic solutions. Their adsorption properties and interaction with metal surfaces suggest potential use in industrial applications for corrosion protection (Hasanov et al., 2007).

Future Directions

The future directions for research on “2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol” are not specified in the available resources. Given its use in proteomics research , it may be involved in studies aimed at understanding protein structure and function.

properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZKLZYRIFUXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol

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